N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide
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Overview
Description
“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess a diverse range of activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrrole ring is known to undergo reactions such as halogenation, acylation, and alkylation .
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds with benzofuran and pyrrole structures, similar to the one , have been synthesized and tested for their antimicrobial properties. For example, benzofuran derivatives have shown antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, highlighting the potential of benzofuran compounds in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Cholinesterase Inhibition
Benzofuran derivatives have also been explored for their cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. A study synthesizing benzofuran-2-carboxamide derivatives demonstrated potent butyrylcholinesterase inhibitory properties, suggesting the relevance of such compounds in researching Alzheimer's disease treatments (Abedinifar et al., 2018).
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing various benzofuran derivatives for potential pharmaceutical applications. Such studies often aim at understanding the chemical properties and biological activities of these compounds, which can lead to the development of new drugs and therapies (Idrees et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The structural analogs of benzofuran have been investigated for their potential to inhibit enzymes involved in inflammatory processes. For example, hydroxamic acids derived from benzofuran were found to be potent inhibitors of the enzyme 5-lipoxygenase, indicating their potential use in treating diseases with an inflammatory component (Ohemeng et al., 1994).
Future Directions
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVJWODQSRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide |
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